molecular formula C16H26N2 B12902651 N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine CAS No. 820984-23-4

N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine

Cat. No.: B12902651
CAS No.: 820984-23-4
M. Wt: 246.39 g/mol
InChI Key: CFOIYFNTMYCTIE-UHFFFAOYSA-N
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Description

N-Isobutyl-N-(4-methylbenzyl)pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with isobutyl and 4-methylbenzyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-N-(4-methylbenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a carbonyl compound.

    Substitution Reactions: The isobutyl and 4-methylbenzyl groups are introduced through substitution reactions. For instance, the pyrrolidine ring can be reacted with isobutyl bromide and 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of N-Isobutyl-N-(4-methylbenzyl)pyrrolidin-3-amine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-N-(4-methylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyl or 4-methylbenzyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-Isobutyl-N-(4-methylbenzyl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Isobutyl-N-(4-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpyrrolidine: Similar structure but lacks the isobutyl group.

    N-Isobutylpyrrolidine: Similar structure but lacks the 4-methylbenzyl group.

    N-Methylpyrrolidine: Contains a methyl group instead of isobutyl and 4-methylbenzyl groups.

Uniqueness

N-Isobutyl-N-(4-methylbenzyl)pyrrolidin-3-amine is unique due to the presence of both isobutyl and 4-methylbenzyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its binding affinity to specific targets and improve its overall biological activity compared to similar compounds.

Properties

CAS No.

820984-23-4

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine

InChI

InChI=1S/C16H26N2/c1-13(2)11-18(16-8-9-17-10-16)12-15-6-4-14(3)5-7-15/h4-7,13,16-17H,8-12H2,1-3H3

InChI Key

CFOIYFNTMYCTIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(C)C)C2CCNC2

Origin of Product

United States

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